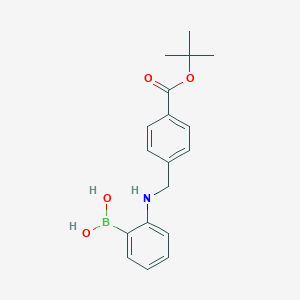![molecular formula C12H15BF3KS2 B7947067 Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate is a chemical compound with the molecular formula C12H15BF3KS2 and a molecular weight of 330.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a thienothiophene core, making it a valuable building block in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate typically involves the following steps:
Formation of the Thienothiophene Core: The thienothiophene core can be synthesized through various methods, including the monolithiation of dibromothiophene followed by the addition of elemental sulfur and chloroacetic acid.
Introduction of the Hexyl Group: The hexyl group is introduced through alkylation reactions, often using hexyl halides under basic conditions.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced using potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thienothiophene core can undergo oxidation and reduction reactions, which can modify its electronic properties.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of conjugated polymers with low band gaps and high charge carrier mobility.
Proteomics Research: Utilized as a biochemical tool in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate involves its ability to participate in various chemical reactions due to its unique structure. The thienothiophene core provides a rigid, electron-rich framework that facilitates π-conjugation and enhances electronic properties . The trifluoroborate group allows for easy functionalization through substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Thienothiophenes: Compounds with similar thienothiophene cores but different substituents.
Dithienothiophenes: Compounds with two fused thienothiophene rings, offering more extended π-conjugation.
Thienoacenes: Compounds with multiple fused thiophene rings, providing even greater electronic delocalization.
Uniqueness
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate is unique due to its combination of a hexyl-substituted thienothiophene core and a trifluoroborate group. This combination allows for versatile chemical reactivity and makes it a valuable building block in organic synthesis and materials science .
Propiedades
IUPAC Name |
potassium;trifluoro-(5-hexylthieno[3,2-b]thiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3S2.K/c1-2-3-4-5-6-9-7-10-11(17-9)8-12(18-10)13(14,15)16;/h7-8H,2-6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVVXIBXBWDBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(S1)C=C(S2)CCCCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3KS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Dimethyl-2-(1-methyl-2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B7946991.png)
![8-(Furan-3-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946996.png)


![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)


![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)


![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)


